molecular formula TeYb B081570 Ytterbium telluride CAS No. 12125-58-5

Ytterbium telluride

Cat. No.: B081570
CAS No.: 12125-58-5
M. Wt: 300.6 g/mol
InChI Key: WNXKQTAPAWGMPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ytterbium Telluride (YbTe) is a rare-earth semiconductor compound characterized by its narrow band gap and unique magnetic and electrical properties, making it a subject of significant interest in material science and solid-state physics research . In thermoelectric research, YbTe is valued for its ability to convert heat into electricity efficiently . Its properties are further modified when used as a dopant in lead-telluride (PbTe) based alloys, where it contributes to Fermi-level pinning and can lead to an increase in the band gap, which is crucial for developing sensitive far-infrared photodetectors . A key characteristic of Yb in the PbTe matrix is its mixed-valence behavior, where it can switch between non-magnetic Yb²⁺ and magnetic Yb³⁺ states, influencing the electronic structure and local distortion of the host lattice . Beyond thermoelectrics, YbTe finds application in infrared sensing and serves as a high-purity sputtering target for physical vapor deposition (PVD) processes, used in the fabrication of thin films for semiconductor, display, and optical applications . This product is intended for research and industrial applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

12125-58-5

Molecular Formula

TeYb

Molecular Weight

300.6 g/mol

IUPAC Name

tellanylideneytterbium

InChI

InChI=1S/Te.Yb

InChI Key

WNXKQTAPAWGMPP-UHFFFAOYSA-N

SMILES

[Te]=[Yb]

Canonical SMILES

[Te]=[Yb]

Other CAS No.

12125-58-5

Origin of Product

United States

Foundational Aspects and Research Trajectories of Ytterbium Telluride

Overview of Rare Earth Tellurides in Advanced Materials Science

Rare earth tellurides are a class of compounds that have garnered significant attention in materials science and condensed matter physics due to their diverse and unique properties. ontosight.aiontosight.ai This family of materials, which includes compounds with the general formula RTe₃ (where R is a lanthanide), is known for exhibiting a range of collective quantum states, such as charge density waves (CDW), superconductivity, and complex magnetic ordering. nih.govresearchgate.netmdpi.com Their structures are often layered, consisting of rare-earth telluride slabs separated by sheets of tellurium, which contributes to their anisotropic, or directionally dependent, physical properties. ontosight.airesearchgate.net

The search for new, high-efficiency thermoelectric materials has driven much of the research into rare earth tellurides. researchgate.net These materials are valued for their potential in thermoelectric applications, which involve the direct conversion of heat energy into electrical energy and vice versa. ontosight.airesearchgate.net Compounds like erbium telluride (Er₂Te₃) and holmium telluride (Ho₂Te₅) have been investigated for their high Seebeck coefficients and electrical conductivity, which are key parameters for thermoelectric performance. ontosight.aiontosight.ai Beyond thermoelectrics, the unique electronic and magnetic properties of rare earth tellurides make them promising candidates for applications in spintronics, optoelectronic devices such as infrared detectors, and magnetic data storage. ontosight.aiontosight.ai The ongoing study of these materials continues to reveal complex physical phenomena and potential for use in advanced technologies. nih.gov

Significance of Ytterbium Telluride in Condensed Matter Physics

This compound (YbTe) is a binary compound that holds particular importance in the field of condensed matter physics. It is a semiconductor noted for its distinct electronic and optical properties. scispace.comproquest.com First-principles studies based on density functional theory (DFT) have been employed to compute its characteristics, revealing its potential for various technological applications. scispace.comresearchgate.net

The fundamental structure of this compound is a rock-salt (NaCl) crystal lattice, where each ytterbium atom is coordinated with six tellurium atoms in an octahedral geometry. ontosight.aiwebelements.comshef.ac.uk This structure belongs to the cubic space group Fm-3m. webelements.com In its pure form, the oxidation state of ytterbium in the compound is +2. webelements.comshef.ac.uk

Physicochemical and Structural Properties of this compound
PropertyValueReference
Chemical FormulaYbTe webelements.com
Crystal SystemCubic ontosight.aiwebelements.com
Crystal StructureRock Salt (NaCl) ontosight.aiwebelements.comshef.ac.uk
Space GroupFm-3m webelements.com
Lattice Parameter (a)6.136 Å - 6.357 Å scispace.comresearchgate.net
Formula Weight300.64 g/mol webelements.com
Energy Band Gap1.48 eV scispace.com

From an electronic standpoint, YbTe is a semiconductor with a computed energy band gap of 1.48 eV. scispace.com Materials with band gaps in this range are often suitable for photovoltaic applications and the manufacturing of laser diodes. scispace.com Furthermore, theoretical calculations suggest that ytterbium chalcogenides, including YbTe, are mechanically and thermodynamically stable, which is a crucial characteristic for their use in electronic devices. scispace.com The study of its properties has also indicated its potential use in specialized optical and microwave circuits. scispace.com The interest in YbTe and related compounds like bismuth telluride (Bi₂Te₃) and antimony telluride (Sb₂Te₃) extends to their role as topological insulators. researchgate.netukm.myspiedigitallibrary.orgmdpi.com These materials are distinguished by having an electrically insulating interior while possessing conducting states on their surface, a quantum mechanical phenomenon with significant research interest. mdpi.com

Historical Context of this compound Investigations

The investigation of this compound is built upon the separate discoveries of its constituent elements. The element tellurium was first identified in 1782 by the Austrian mineralogist Franz-Joseph Müller von Reichenstein from a gold ore in Transylvania. wikipedia.org It was later named in 1798 by Martin Heinrich Klaproth, who named it after the Latin word tellus, meaning "earth". wikipedia.org

The rare earth element ytterbium was discovered significantly later. In 1878, the Swiss chemist Jean de Marignac found a new component within the mineral erbia, which he named ytterbia. webelements.com This was named after the village of Ytterby in Sweden, the source of many rare earth element discoveries. It was not until 1953 that a much purer form of ytterbium metal was prepared by Daane, Dennison, and Spedding, which allowed for the accurate determination of its physical and chemical properties. webelements.com

The synthesis and study of specific binary compounds like this compound followed the isolation and characterization of these elements. Systematic investigations of the crystal structures of inorganic compounds, including tellurides, became more common in the mid-20th century. For instance, R.W.G. Wyckoff's comprehensive compilations of crystal structures, published in volumes starting in 1963, were instrumental in documenting the structures of materials like YbTe. shef.ac.uk Early research focused on establishing its fundamental properties, such as its rock-salt crystal structure and semiconducting nature. scispace.comshef.ac.uk More recent investigations have shifted towards exploring its more complex physical properties and potential applications in advanced fields like condensed matter physics, particularly concerning its thermoelectric and topological characteristics. scispace.comvt.edu

Theoretical Frameworks and Computational Modeling of Ytterbium Telluride

Phonon Dynamics and Electron-Phonon Coupling in Ytterbium Telluride Systems

The study of lattice vibrations (phonons) and their interaction with electrons is fundamental to understanding thermal transport, electrical resistivity, and superconductivity. Theoretical modeling provides a microscopic view of these dynamic processes.

The vibrational properties of a crystal are described by its phonon dispersion curves and phonon density of states. These can be calculated from first principles using methods like Density Functional Perturbation Theory (DFPT). This approach involves calculating the forces on atoms when they are slightly displaced from their equilibrium positions, which yields the force constants needed to construct the dynamical matrix. aps.org Diagonalizing this matrix gives the phonon frequencies and eigenvectors throughout the Brillouin zone.

For related telluride compounds like bismuth telluride (Bi₂Te₃), these calculations have been performed to yield force constants, mean-square displacements, and partial densities of phonon states. nih.gov Molecular dynamics simulations based on parameterized interatomic potentials, which are often fitted to DFT energy surfaces, can also be used to predict lattice thermal conductivity and study anharmonic effects. purdue.edu These computational techniques allow for the identification of the atomic origin of different phonon modes and provide insight into the material's thermal properties. aps.org

Plasma-phonon interactions, or plasmon-phonon coupling, refer to the interaction between collective oscillations of the electron gas (plasmons) and the lattice vibrations (phonons). This coupling becomes significant in semiconductors and semimetals with a sufficient density of free charge carriers. When the plasmon frequency is close to that of a longitudinal optical (LO) phonon mode, they can couple to form new mixed modes.

While specific theoretical studies on plasma-phonon interactions in this compound are not widely reported, the general theoretical framework is well-established. The interaction can be modeled using a dielectric function that includes contributions from both phonons and plasmons. Ultrafast laser spectroscopy is a powerful experimental technique to probe these coupled dynamics, as intense photo-excitation can generate a dense electron-hole plasma, modifying the phonon frequencies. aps.org Theoretical modeling of such non-equilibrium scenarios can provide insights into how electronic excitations affect the lattice stability and dynamics on femtosecond to picosecond timescales. aps.org Studies on the interaction between Ytterbium and graphene have shown that charge transfer can lead to a strong enhancement of electron-phonon coupling, suggesting that interfaces and doping in Yb-containing systems can significantly alter these interactions. carnegiescience.eduaps.orgarxiv.org

Modeling of Vibrational Properties and Lattice Dynamics

Valence Fluctuation and Electronic Phase Transitions in this compound Systems

The electronic properties of this compound are profoundly influenced by the valence state of the ytterbium ion. Unlike most other rare earth elements which are typically trivalent, ytterbium can exist in either a divalent (Yb²⁺) or trivalent (Yb³⁺) state, leading to complex physical behaviors such as valence fluctuations and pressure-induced phase transitions. americanelements.comwikipedia.org

At ambient conditions, ytterbium in ytterbium monotelluride (YbTe) is predominantly divalent (Yb²⁺), with a filled 4f¹⁴ electronic configuration. americanelements.comwikipedia.org This configuration results in no magnetic moment, and YbTe behaves as a semiconductor. americanelements.comnih.gov However, in various compounds and under external stimuli like pressure, ytterbium can exhibit a mixed-valence state, where Yb²⁺ and Yb³⁺ (4f¹³) coexist. americanelements.comwikipedia.org This phenomenon, where the number of f-electrons fluctuates, is known as interconfiguration fluctuation (ICF) or valence fluctuation. americanelements.comamericanelements.com

Several theoretical models are employed to describe these mixed-valence states. The interconfiguration fluctuation (ICF) model is one such framework used to explain the magnetic susceptibility of materials with possible mixed-valent behavior. americanelements.com Another critical theoretical tool is the Anderson model, which is frequently used in calculations to understand the properties of cerium and ytterbium compounds that exhibit valence fluctuations and the resulting Kondo resonance. For describing the valence transitions themselves, the Falicov-Kimball model provides a basis for understanding the metal-insulator transition driven by changes in the f-electron occupancy. In lead telluride-based alloys, ytterbium impurities can form a significantly widened impurity band, pinning the Fermi level and demonstrating the coexistence of magnetic Yb³⁺ and non-magnetic Yb²⁺ ions. wikipedia.org

Applying external pressure to ytterbium monotelluride induces a significant electronic phase transition. nih.gov High-pressure X-ray diffraction studies have revealed that between 150 and 190 kbar, YbTe undergoes a continuous electronic collapse. nih.gov This transition is characterized by the promotion of a 4f electron to the 5d band (4f → 5d electron promotion), which changes the valence state of ytterbium from Yb²⁺ towards Yb³⁺. nih.gov This delocalization of the 4f electron fundamentally alters the material's electronic structure, resulting in a semiconductor-to-metal transition. wikipedia.orgnih.gov The anomalous volume collapse observed over a broad pressure range is a hallmark of this electronic transition. wikipedia.org

First-principles calculations provide a more detailed picture of this process. These computational studies suggest a competition between structural and electronic degrees of freedom under pressure. For YbTe, it is predicted that a structural phase transition from the ambient pressure NaCl (B1) structure to the CsCl (B2) structure occurs first. The electronic valence transition from Yb²⁺ to Yb³⁺ then follows at even higher pressures. This sequence is attributed to the very stable, filled 4f shell of the divalent Yb²⁺ configuration, which requires higher pressures to overcome compared to the structural transition.

Theoretical Models of Mixed-Valence States of Ytterbium in Tellurides

Computational Predictions of Thermodynamic Stability and Elastic Properties of this compound

First-principles calculations, primarily based on Density Functional Theory (DFT), have been instrumental in predicting the stability and mechanical properties of this compound. These computational studies consistently show that YbTe is both thermodynamically and mechanically stable.

The thermodynamic stability of YbTe is evidenced by its significantly negative formation energy. DFT calculations predict a formation energy of approximately -1.8 eV/atom, indicating that the compound is highly stable against decomposition into its constituent elements. Other calculations report a YbTe formation enthalpy of -314 kJ/mol.

Below is an interactive table summarizing the computationally predicted elastic properties for this compound.

PropertyValue (GPa)Source

Advanced Synthesis Methodologies for Ytterbium Telluride Materials

Bulk Crystal Growth Techniques for Ytterbium Telluride

Bulk synthesis methods are employed to produce large, high-quality crystalline samples of this compound, which are essential for fundamental property measurements.

The Bridgman method is a widely adopted technique for growing large single crystals from a molten state, making it suitable for materials with high melting points that are stable at elevated temperatures. mdpi.com This process involves melting the source material in a crucible and then slowly lowering it through a precisely controlled temperature gradient. mdpi.com As the molten material passes through the cooler zone, it solidifies from one end, promoting the growth of a single crystal. mdpi.com

While the growth of pure YbTe single crystals via the Bridgman method is not extensively documented in readily available literature, the technique has been successfully applied to produce single crystals of lead telluride (PbTe) doped with ytterbium (Yb). bg.ac.rscapes.gov.brresearchgate.netinoe.ro In these processes, PbTe single crystal samples doped with varying atomic percentages of Yb are grown to investigate the influence of the dopant on the material's properties. inoe.ro

Table 1: Research Findings on Bridgman-Grown Yb-Doped PbTe

Material Dopant Concentration Key Finding Reference
PbTe:Yb Not specified Two local impurity modes of Ytterbium were observed. researchgate.net

The successful application of the Bridgman method for Yb-doped tellurides demonstrates its viability for producing high-quality, crystalline telluride compounds containing ytterbium. bg.ac.rsresearchgate.netinoe.ro

Solid-state synthesis involves the reaction of solid precursors at high temperatures to form the desired product. This method is fundamental for producing polycrystalline powders of various inorganic compounds, including this compound.

One established route for synthesizing ytterbium monotelluride (YbTe) is the high-temperature reduction of ytterbium(III) telluride (Yb₂Te₃). wikipedia.org Another method involves the reaction of ytterbium(III) chloride (YbCl₃) and tellurium with hydrogen gas, which acts as a reducing agent. wikipedia.org The reaction proceeds in two steps:

YbCl₃ + H₂ → YbCl₂ + 2 HCl

YbCl₂ + H₂ + Te → YbTe + 2 HCl

Researchers have also investigated solid-state reactions to create composite phases, such as (YbTe)₁₋ₓ(YbSb)ₓ, by reacting YbTe and YbSb and then using spark plasma sintering to form dense pellets. researchgate.net Furthermore, a solid-state microwave synthesis approach has been utilized to prepare filled skutterudite (B1172440) compounds like YbₓCo₄Sb₁₂, demonstrating a modern, energy-efficient variation of the solid-state method. researchgate.net

Bridgman Method for this compound Single Crystals

Thin Film Deposition Strategies for this compound

Thin film deposition techniques are crucial for integrating this compound into electronic and optoelectronic devices. These methods allow for the growth of thin layers of material on a substrate.

Vacuum thermal evaporation is a physical vapor deposition (PVD) technique where a source material is heated in a high-vacuum chamber until it evaporates. chalcogen.ro The vapor then travels and condenses on a cooler substrate, forming a thin film. chalcogen.ro This method has been successfully used to prepare high-quality polycrystalline thin films of lead-ytterbium-telluride (Pb₁₋ₓYbₓTe). researchgate.netuobasrah.edu.iq

In a typical process, Pb₁₋ₓYbₓTe films are deposited onto clean glass substrates under a high vacuum (e.g., 10⁻⁶ mbar). researchgate.netresearchgate.net X-ray diffraction (XRD) analysis of the resulting films confirms a polycrystalline rock salt (NaCl-type) crystal structure. uobasrah.edu.iqresearchgate.net Research indicates that the lattice constant of the films tends to increase with a higher ytterbium content. researchgate.netresearchgate.net The thermoelectric properties of these films are often studied over a temperature range from room temperature up to 523 K. researchgate.netresearchgate.net

Table 2: Parameters for Thermal Evaporation of Yb-Containing Telluride Films

Material System Substrate Vacuum Pressure Observed Structure Reference
Pb₁₋ₓYbₓTe Glass 10⁻⁶ mbar Polycrystalline, Rock Salt researchgate.net
Pb₀.₉₂₅Yb₀.₀₇₅Te Glass Not specified Cubic, Rock Salt uobasrah.edu.iq

Sputtering is another PVD method where atoms are ejected from a solid target material by bombarding it with high-energy ions from a plasma. americanelements.com The ejected atoms then deposit onto a substrate, forming a thin film. This technique is valued for its ability to maintain the target material's composition in the resulting film and to create dense microstructures. aip.orgvt.edu

The process begins with the fabrication of a high-purity this compound sputtering target. These targets are typically produced through processes like crystallization or solid-state reactions to achieve high density and small average grain sizes. americanelements.com They can be made in various shapes (circular, rectangular, rotatable) to fit different sputtering systems. americanelements.com

While direct sputtering of YbTe is feasible, much of the detailed research involves sputtering Yb-containing compounds like Yb-filled skutterudites (YbₓCo₄Sb₁₂). aip.orgvt.edu In these studies, DC magnetron sputtering is used to deposit thin films from a Yb-containing target. aip.org The as-sputtered films are often amorphous and require a post-deposition annealing (heat treatment) step to crystallize them and improve their properties, such as charge carrier mobility. vt.edu

Electrochemical deposition is a solution-based method that uses an electric current to reduce dissolved metal ions, causing them to deposit onto a conductive substrate (the cathode). jmaterenvironsci.com A typical setup uses a three-electrode cell consisting of a working electrode (the substrate), a counter electrode, and a reference electrode. jmaterenvironsci.com This technique is advantageous as the properties of the deposited film can be controlled by adjusting electrochemical parameters like potential and current. chalcogen.ro

While specific protocols for the electrochemical deposition of pure YbTe are not prominent, the technique has been widely applied to synthesize analogous telluride compounds. For instance, nanostructured films of PbTe, Bi₂Te₃, and Sb₂Te₃ have been electrochemically deposited from acidic solutions. chalcogen.ro More recently, the method has been used to create films of tungsten telluride (WTe₂) and chromium telluride (CrTe), including doped varieties. jmaterenvironsci.comthesciencein.org The successful synthesis of ytterbium-doped cobalt selenide (B1212193) (Yb-CoSe) films further highlights the applicability of this technique for creating ytterbium-containing chalcogenide materials. jmaterenvironsci.comwikipedia.org These examples with telluride and ytterbium-doped analogues demonstrate the potential of electrochemical deposition as a versatile, low-cost route for fabricating YbTe-based materials.

Sputtering Target Fabrication and Thin Film Deposition of this compound

Nanostructure Synthesis and Morphological Control in this compound Systems

The synthesis of nanostructured materials has become a cornerstone in advancing material properties for a wide range of applications. In the context of this compound (YbTe), creating nanoscale architectures is crucial for unlocking enhanced performance characteristics, particularly in fields like thermoelectrics. By carefully controlling the synthesis process, it is possible to fabricate nanostructures with specific sizes, shapes, and crystalline phases, which in turn dictates their physical and chemical properties.

Fabrication of this compound Nanostructures for Performance Enhancement

The fabrication of this compound nanostructures is pursued to improve material efficiency, primarily by manipulating phonon and electron transport. Nanostructuring can drastically lower lattice thermal conductivity by introducing numerous interfaces that scatter heat-carrying phonons, a key strategy for enhancing the thermoelectric figure of merit (ZT). fiu.edu Common advanced synthesis methodologies applicable to the fabrication of telluride-based nanostructures include hydrothermal/solvothermal techniques, thermal evaporation, and mechanical alloying followed by sintering.

Hydrothermal and Solvothermal Synthesis: These are highly versatile solution-phase methods for producing crystalline nanoparticles. sigmaaldrich.cnmpg.de The process involves a chemical reaction in a sealed vessel (autoclave) using water (hydrothermal) or an organic solvent (solvothermal) at elevated temperatures and pressures. sigmaaldrich.cnmdpi.com This technique allows for excellent control over the nucleation and growth of nanoparticles, leading to highly crystalline products. fiu.edu For instance, hydrothermal methods have been successfully employed to synthesize various telluride and rare-earth-based nanomaterials, suggesting their applicability for YbTe. ajchem-a.comresearchgate.netresearchgate.net By adjusting parameters such as precursor concentration, temperature, pressure, and reaction time, the morphology and size of the resulting nanostructures can be precisely managed. sigmaaldrich.cn

Thermal Evaporation: This physical vapor deposition technique involves heating a source material (in this case, YbTe or its elemental constituents) in a vacuum chamber until it evaporates. The vapor then travels and condenses on a cooler substrate, forming a thin film or nanostructures. researchgate.net The morphology of the resulting deposit can be controlled by parameters like substrate temperature, deposition rate, and the distance between the source and the substrate. researchgate.net This method has been used to create lead this compound thin films and could be adapted for pure this compound nanostructures. researchgate.net

Mechanical Alloying and Sintering: Mechanical alloying, often performed using high-energy ball milling, is a solid-state powder processing technique that produces homogenous, fine-grained alloy powders. nih.gov This method can be used to create nanostructured YbTe powders. Subsequently, these powders are consolidated into a bulk material using techniques like Spark Plasma Sintering (SPS). nih.gov The rapid heating and cooling rates in SPS help in retaining the nanostructure of the initial powders in the final bulk material, which is beneficial for thermoelectric performance. nih.govcambridge.org

The enhancement in performance arises from the high density of grain boundaries in the nanostructured material, which effectively scatter mid-to-long wavelength phonons, thereby reducing thermal conductivity without significantly impairing electrical conductivity. fiu.edu This decoupling of thermal and electrical transport is the primary goal of nanostructuring in thermoelectric materials.

Tailoring Nanoparticle Morphology and Size in this compound

The precise control over nanoparticle morphology (shape) and size is critical as these factors directly influence the material's properties. rsc.org Different morphologies such as nanoparticles, nanorods, nanowires, and nanoplates offer varying surface-area-to-volume ratios and interfacial densities, impacting performance. rsc.org

Several strategies can be employed during synthesis to tailor the final nanostructure:

Control of Reaction Kinetics: In solvothermal/hydrothermal synthesis, the reaction temperature and time are crucial parameters. beilstein-journals.orgmdpi.com Higher temperatures and longer reaction times generally lead to larger and more crystalline particles. researchgate.net By carefully controlling the heating rate and duration, the growth process can be guided to favor specific sizes and shapes. beilstein-journals.org

Use of Surfactants and Capping Agents: Organic molecules, such as oleylamine (B85491) or oleic acid, can be added to the reaction mixture. beilstein-journals.org These molecules adsorb onto the surfaces of the growing nanocrystals, preventing aggregation and controlling the growth rate of different crystal facets. beilstein-journals.org This selective adsorption can induce anisotropic growth, leading to the formation of nanorods or nanowires instead of spherical nanoparticles. rsc.org

Precursor Concentration and pH: The concentration of ytterbium and tellurium precursors in the solution affects the supersaturation level, which in turn governs the nucleation and growth rates. sigmaaldrich.cn The pH of the reaction medium can also be a key factor, as it influences the chemical state and reactivity of the precursors, which is a known factor in the synthesis of other telluride nanocrystals. researchgate.net

The table below summarizes research findings on the control of nanoparticle morphology and size in analogous material systems, which are instructive for the synthesis of this compound.

Synthesis MethodMaterial SystemControlling ParameterEffect on Morphology/SizeReference
Thermal CoprecipitationNaYbF₄Sodium to Fluoride Molar RatioHigher ratios resulted in smaller nanoparticles. nih.gov
DecompositionNaYF₄:Yb³⁺/Er³⁺Reaction TemperatureParticle size increased from ~6 nm to ~10 nm as temperature increased from 250 °C to 350 °C. researchgate.net
HydrothermalTe NanostructuresReaction TimeMorphological evolution from 2D nanoplates to nanospheres with increasing reaction time. rsc.org
HydrothermalCu₂ZnSnS₄ (CZTS)Surfactant (TGA) ConcentrationControlled crystal growth and prevented aggregation of nanocrystals. beilstein-journals.org
SolvothermalLiNbO₃Solvent Type (Water, Methanol, Benzyl)Produced very small nanoparticles with average sizes between 3 and 10 nm; solvent influenced phase purity. mdpi.com
HydrothermalBaTiO₃Hydrothermal TemperatureHigher temperature (210 °C) favored the formation of more uniform, spherical nanocrystals. mdpi.com

By systematically manipulating these synthesis parameters, researchers can achieve fine control over the size and shape of this compound nanoparticles, thereby optimizing them for specific high-performance applications.

Structural and Compositional Characterization of Ytterbium Telluride Materials

Crystallographic Phase Identification and Lattice Parameter Determination

The crystallographic structure of ytterbium telluride (YbTe) and its alloys is fundamental to understanding their physical properties. X-ray diffraction is the primary technique employed for phase identification and the precise determination of lattice parameters.

X-ray Diffraction Analysis of Polycrystalline and Thin Film this compound

X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the crystal structure of materials. In the study of this compound, XRD is employed to identify the crystalline phases present in both polycrystalline bulk samples and thin films. For instance, in Pb₁₋ₓYbₓTe thin films, XRD patterns have been used to confirm the crystal structure and orientation of the deposited layers. researchgate.net The analysis of diffraction patterns allows for the identification of the preferred crystal growth orientation, which is crucial for applications in thermoelectric devices. researchgate.netnso-journal.org

In situ X-ray diffraction has been utilized to study the phase transformations of ytterbium metal thin films, revealing the coexistence of hexagonal close-packed (hcp) and face-centered cubic (fcc) phases within a specific temperature range. This highlights the sensitivity of the crystal structure to temperature variations. For thin films, the substrate can also influence the resulting crystal structure. For example, ZrTe₂ thin films grown on STO (110) substrates show a preferred orientation along the c-axis. polyu.edu.hk

Investigations of Rock Salt Structures and Deviations from Vegard's Law

This compound (YbTe) typically crystallizes in the rock salt (NaCl-type) crystal structure, which is a face-centered cubic (fcc) lattice. materialsproject.orgshef.ac.uk This structure is common for many rare-earth chalcogenides. The lattice parameter for cubic YbTe has been reported to be approximately 4.498 Å. materialsproject.org

When ytterbium is incorporated into other telluride systems, such as lead telluride (PbTe), it often forms a solid solution. In the case of Pb₁₋ₓYbₓTe alloys, the resulting crystal structure is also of the rock salt type. researchgate.netresearchgate.net According to Vegard's law, the lattice parameter of a solid solution should vary linearly with the concentration of the constituent elements. However, studies on Pb₁₋ₓYbₓTe have shown that while the lattice constant does increase with the amount of Yb, this increase does not strictly follow Vegard's law. researchgate.netresearchgate.net This deviation suggests that the substitution of Pb with Yb introduces local distortions and changes in the chemical bonding within the crystal lattice. uobasrah.edu.iq Low-temperature X-ray powder diffraction studies on PbTe:Yb have shown a linear decrease in the lattice constant with increasing Yb content at room temperature. idsi.md

Interactive Table: Lattice Parameters of this compound and Related Compounds

CompoundCrystal StructureLattice Parameter (a)Reference
YbTeCubic (Fm-3m)4.498 Å materialsproject.org
Pb₀.₉₂₅Yb₀.₀₇₅TeCubic (NaCl-type)6.465 Å uobasrah.edu.iq
PbTeCubic6.4621 Å idsi.md
PbTe:Yb (2 at%)Cubic6.4591 Å idsi.md

Microstructural and Nanostructural Analysis

The microstructure and nanostructure of this compound materials significantly influence their physical and chemical properties. Electron microscopy techniques are indispensable for characterizing these features at various length scales.

Electron Microscopy for Surface Morphology and Grain Size of this compound Films

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) are widely used to investigate the surface morphology and grain structure of this compound thin films. researchgate.net These techniques provide high-resolution images of the film's surface, revealing details about grain size, shape, and distribution. For example, FESEM images of Pb₁₋ₓYbₓSe₀.₂Te₀.₈ thin films have shown uniform crystal grain sizes and dense nanostructures. researchgate.net In another study, the morphology of p-type and n-type Pb₁₋ₓYbₓTe thin films was observed to be polycrystalline with a preferential crystallite orientation. uobasrah.edu.iq

The morphology can be influenced by deposition conditions and subsequent treatments. For instance, studies on Yb-doped CoSe thin films have shown that an increase in temperature can lead to an increase and overgrowth of spherical nanoclusters. researchgate.net The grain size in annealed CdTe:Yb thin films was found to increase with the annealing temperature. researchgate.net

Elemental Compositional Mapping and Analysis in this compound Systems

Energy Dispersive X-ray Spectroscopy (EDX or EDS), often coupled with SEM or Transmission Electron Microscopy (TEM), is a crucial technique for determining the elemental composition of this compound materials. researchgate.net EDX analysis provides qualitative and quantitative information about the elements present in the sample and their spatial distribution.

In the study of Pb₀.₉₂₅Yb₀.₀₇₅Te:Te thin films, EDX was used to confirm the elemental composition, with the actual weights of Te, Yb, and Pb being experimentally determined. uobasrah.edu.iq Elemental mapping can reveal the homogeneity of the elemental distribution within the material. For instance, in YbNP-loaded hydrogels, EDX measurements detected all key elements, confirming the presence and distribution of the nanoparticles. nih.gov Similarly, for Bi₂Te₃ nanosheets, EDX analysis showed the material consisted of 52.76 weight % Bi and 47.24 weight % Te. mdpi.com

High-Purity Analytical Techniques for this compound Materials

Ensuring the high purity of this compound is critical for many of its applications, particularly in semiconductors and thermoelectric devices. Several analytical techniques are employed to verify the purity and identify trace impurities. These methods include X-Ray Fluorescence (XRF), Glow Discharge Mass Spectrometry (GDMS), and Inductively Coupled Plasma (ICP) analysis. americanelements.com

Materials are often produced using ultra-high purification processes like crystallization and sublimation. americanelements.com The quality of high-purity elements and compounds is verified using a suite of analytical techniques that study microstructure and performance, including photoluminescence (PL), infrared (IR) transmission microscopy, SEM, XRD, ICP-MS, and GDMS. matltech.com These techniques are essential for quality control and to ensure the materials meet the stringent requirements for research and industrial applications. matltech.com

Spectroscopic and Optical Investigations of Ytterbium Telluride

Vibrational Spectroscopy of Ytterbium Telluride Systems

Vibrational spectroscopy provides insight into the lattice dynamics and the local environment of atoms within a crystal. For ytterbium-doped telluride systems, techniques like far-infrared spectroscopy are crucial for identifying host lattice vibrations and localized modes introduced by the ytterbium impurities.

Far-infrared (FIR) reflectivity spectroscopy is a powerful non-destructive technique used to study plasma-phonon interactions in semiconductor materials. In the context of ytterbium-doped tellurides, such as lead telluride (PbTe) and lead-tin telluride (PbSnTe), this method has been employed to characterize single crystal samples, often prepared by the Bridgman method. capes.gov.brresearchgate.netinoe.roresearchgate.net

The analysis of FIR reflectivity spectra, measured over a temperature range from 10 K to 300 K, is typically performed using a fitting procedure based on a model of plasmon-phonon interactions. researchgate.net A key feature in these spectra is the plasma minimum, which is directly related to the free carrier concentration. The position of this minimum shifts with the concentration of Yb dopants. For instance, in Yb-doped PbSnTe, the plasma minimum was observed at approximately 180 cm⁻¹ for a 0.2 at% Yb concentration, shifting to around 300 cm⁻¹ for a 0.6 at% Yb concentration. inoe.ro In PbTe co-doped with manganese (Mn) and ytterbium (Yb), the plasma minimum was found to vary between 114 cm⁻¹ and 198 cm⁻¹, depending on the total impurity concentration and the Mn/Yb ratio. researchgate.net Through the analysis of these spectra, essential optical parameters of the material can be calculated and understood. inoe.ro

When an impurity atom like ytterbium is introduced into a host crystal lattice such as PbTe, it can introduce localized vibrational modes. These modes are vibrations confined to the impurity and its immediate neighboring atoms. Far-infrared spectroscopy is instrumental in detecting these local modes. Studies on Yb-doped PbTe have successfully identified two distinct local impurity modes associated with ytterbium. researchgate.net These modes appear as additional features in the FIR spectra. capes.gov.brsanu.ac.rs

The identified local vibrational modes for ytterbium impurities in lead telluride are summarized in the table below. For comparison, modes for other rare-earth elements are also included, though the discussion is focused on Ytterbium.

Dopant IonHost MaterialObserved Local Impurity Modes (cm⁻¹)Source(s)
Ytterbium (Yb)PbTe~160, ~250 capes.gov.brresearchgate.netsanu.ac.rs
Cerium (Ce)PbTe~138, ~337 researchgate.netinoe.ro
Samarium (Sm)PbTe~167, ~227, ~486 researchgate.netinoe.ro

The presence and characteristics of these local modes provide valuable information about the integration of the Yb ions within the host lattice and their interaction with the surrounding crystal structure.

Far Infrared Reflectivity Spectroscopy

Luminescence and Emission Characteristics of Ytterbium-Doped Tellurides

Ytterbium-doped telluride materials, particularly tellurite (B1196480) glasses, are of significant interest due to their unique luminescent properties. The Yb³⁺ ion serves as a versatile activator and sensitizer (B1316253), enabling a range of optical phenomena from direct near-infrared emission to complex upconversion and downconversion processes in co-doped systems.

When incorporated into telluride glass hosts, trivalent ytterbium (Yb³⁺) ions exhibit strong luminescence in the near-infrared (NIR) region. researchgate.netcapes.gov.br This emission originates from the electronic transition between the first excited state (²F₅/₂) and the ground state (²F₇/₂) of the Yb³⁺ ion. capes.gov.brnih.gov The resulting emission is typically a broad band centered around 980 nm to 1100 nm. nih.gov

The efficiency and specific characteristics of this NIR luminescence, such as the emission cross-section and fluorescence lifetime, are highly dependent on the chemical composition of the telluride glass host. capes.gov.brnih.gov Research has shown that telluride-based glasses are excellent hosts for achieving efficient NIR emission. For example, a lead-zinc-telluride oxide glass doped with Yb³⁺ demonstrated a high stimulated emission cross-section of 1.25 pm² and a long fluorescence lifetime of 0.94 ms. capes.gov.br Similarly, Yb³⁺-doped lead fluoroborate glass, which has properties comparable to Yb:tellurite laser glass, shows an emission cross-section of approximately 1.07×10⁻²⁰ cm² with a fluorescence lifetime of 0.81 ms. optica.org The mechanism involves the absorption of light, typically around 978 nm, which excites the Yb³⁺ ion from the ²F₇/₂ ground state to the ²F₅/₂ excited state, followed by radiative decay back to the ground state. elsevier.eselsevier.es

Glass SystemEmission Peak (nm)Emission Cross-SectionFluorescence Lifetime (ms)Source(s)
Lead-Zinc-Telluride Oxide-1.25 pm²0.94 capes.gov.br
Lead Fluoroborate10221.07×10⁻²⁰ cm²0.81 optica.org
Titanate-Germanate (for comparison)~1030-- nih.gov

Upconversion and Downconversion Processes in Ytterbium-Co-doped Telluride Systems

Ytterbium's simple energy level structure and high absorption cross-section near 980 nm make it an ideal sensitizer in multi-ion doped systems, facilitating both upconversion and downconversion luminescence. dbc.wroc.pl

Upconversion (UC) is a process where lower-energy photons (typically NIR) are converted into higher-energy (visible or UV) light. In tellurite glasses co-doped with Yb³⁺ and another rare-earth ion like holmium (Ho³⁺) or erbium (Er³⁺), excitation with a 980 nm laser results in strong visible emissions.

In Ho³⁺/Yb³⁺ systems: Intense green (~543 nm) and red (~657 nm) upconversion emissions are observed from the Ho³⁺ ions, which are populated through a two-photon absorption process involving energy transfer from the excited Yb³⁺ ions. elsevier.es

In Er³⁺/Yb³⁺ systems: A similar mechanism leads to green (~550 nm) and red (~670 nm) emissions from Er³⁺ ions. dbc.wroc.pl

In Tb³⁺/Yb³⁺ systems: Upconversion from 980 nm excitation can produce emissions across the visible spectrum and even into the UV. researchgate.net

Downconversion (DC) , also known as quantum cutting, is the inverse process where one high-energy photon (e.g., UV or blue) is converted into two or more lower-energy photons (typically NIR). researchgate.net This is particularly relevant for improving the efficiency of solar cells. google.com In Ho³⁺/Yb³⁺ co-doped zinc tellurite glasses, the system can convert blue-green photons into NIR photons that can be more effectively used by silicon solar cells. elsevier.eselsevier.es Another example involves using bismuth (Bi³⁺) as a sensitizer in a Bi₃TeBO₉ matrix; the Bi³⁺ absorbs UV photons and efficiently transfers the energy to Yb³⁺ ions, which then emit their characteristic NIR luminescence. acs.org

The foundation of the upconversion and downconversion phenomena in Yb³⁺ co-doped tellurides is efficient energy transfer (ET) between the ions. elsevier.esdbc.wroc.pl Yb³⁺ typically acts as the sensitizer, absorbing the pump energy and transferring it to an activator ion (e.g., Er³⁺, Ho³⁺, Tm³⁺).

The general mechanism for upconversion can be described as follows:

Ground State Absorption (GSA): A Yb³⁺ ion absorbs a ~980 nm pump photon, promoting it to the ²F₅/₂ excited state. dbc.wroc.pl

Energy Transfer (ET): The excited Yb³⁺ ion non-radiatively transfers its energy to a nearby activator ion, promoting it to an intermediate excited state. For example, in an Er³⁺/Yb³⁺ system, the transfer is: Yb³⁺(²F₅/₂) + Er³⁺(⁴I₁₅/₂) → Yb³⁺(²F₇/₂) + Er³⁺(⁴I₁₁/₂). dbc.wroc.pl

Second ET or Excited State Absorption (ESA): A second energy transfer from another excited Yb³⁺ ion, or the absorption of a second pump photon by the already excited activator ion, promotes it to a higher energy level, from which it emits visible light upon relaxation. dbc.wroc.pl

The efficiency of this transfer is confirmed by the decrease in the luminescence lifetime of the donor ion as the concentration of the acceptor ion increases. elsevier.es In tellurite glasses, which have relatively low phonon energies (~750 cm⁻¹), the energy mismatch between the donor and acceptor energy levels is often bridged by the emission of two or three host phonons, a process known as phonon-assisted energy transfer. elsevier.eselsevier.es

Furthermore, cross-relaxation is another critical energy transfer process that can occur between ions. This process can either populate desired energy levels or quench luminescence. For example, in systems co-doped with Tm³⁺ and Ho³⁺, cross-relaxation between these two ions can significantly alter their individual emission intensities. nih.gov

Influence of Host Phonons on Luminescence Efficiency

The luminescence efficiency of ytterbium-doped materials is significantly modulated by the phonon environment of the host matrix. In tellurite glasses, which are notable for their relatively low phonon energy (~750 cm⁻¹), phonon-assisted energy transfer is a critical mechanism for luminescence. elsevier.es This is particularly relevant in systems co-doped with other rare-earth ions, such as Holmium (Ho³⁺) or Thulium (Tm³⁺). elsevier.esdoi.org

Studies on Yb³⁺/Ho³⁺ co-doped tellurite glass have demonstrated that the energy difference between the ²F₅/₂ level of Yb³⁺ and the ⁵I₆ level of Ho³⁺ can be effectively overcome with the assistance of host phonons, leading to substantial energy transfer. elsevier.es The specific phonon modes involved in this process in barium-tellurite glasses have been identified as those associated with TeO₃ vibrational units (around 690-755 cm⁻¹) and other lower-energy modes (around 130-150 cm⁻¹). doi.orgsci-hub.se The coupling of these specific phonon modes with the electronic states of the Yb³⁺ ion is essential for activating the energy transfer pathways that underpin the material's luminescence. doi.orgdoi.orgsci-hub.se

Cathodoluminescence Studies of Ytterbium-Implanted Tellurides

Cathodoluminescence (CL) has proven to be a powerful technique for investigating the incorporation and optical activity of ytterbium ions implanted into telluride lattices, particularly zinc telluride (ZnTe) and cadmium telluride (CdTe). researchgate.netaps.org Research shows that the successful optical activation of implanted Yb³⁺ ions is highly dependent on the stoichiometry of the host ZnTe crystal. jaszowiec.edu.plscispace.com

Tellurium-rich ZnTe has been found to be the most suitable material for achieving intense and well-defined Yb³⁺ emission lines. jaszowiec.edu.plscispace.com In contrast, samples with excess zinc show significantly weaker and broader ytterbium emission. jaszowiec.edu.pl The characteristic Yb³⁺ emission spectrum, observed in the 980–1100 nm range, is influenced by the specific lattice sites occupied by the ytterbium ions. jaszowiec.edu.plscispace.com The relative intensities of the emission lines can be altered by thermal annealing treatments between 250°C and 500°C, which suggests a redistribution of Yb³⁺ ions between zinc substitutional sites and interstitial sites. jaszowiec.edu.plscispace.com However, annealing at temperatures above 500°C typically leads to a reduction in the total ytterbium emission intensity. jaszowiec.edu.plscispace.com

In studies of CdTe co-doped with bismuth (Bi) and ytterbium, CL imaging revealed dopant striations attributed to the presence of Yb. researchgate.net The introduction of Yb also influences the broader luminescence spectra of the material. researchgate.net These CL studies are crucial for understanding defect structures and optimizing doping and annealing processes to enhance the optical performance of Yb-doped tellurides for optoelectronic applications. researchgate.netecmjournal.org

Advanced Magnetic Resonance Techniques for Ytterbium Complexes in Telluride Matrices

Advanced magnetic resonance techniques, including Electron Paramagnetic Resonance (EPR) and solid-state Nuclear Magnetic Resonance (NMR), provide detailed, atomistic-level insights into the electronic structure, local coordination environment, and magnetic states of ytterbium ions within telluride lattices.

Electron Paramagnetic Resonance (EPR) Studies of Ytterbium States

EPR spectroscopy is a highly sensitive method for probing paramagnetic species, making it ideal for studying the Yb³⁺ ion (4f¹³ configuration), which has an unpaired electron. bruker.com EPR studies on Yb-doped lead telluride (PbTe) and cadmium telluride (CdTe) have provided significant information on the incorporation sites and local symmetries of Yb³⁺ ions.

In PbTe, ESR experiments indicate that Yb³⁺ ions substitute for Pb²⁺ ions, occupying sites with cubic symmetry. researchgate.net The analysis of the spectra allows for the determination of crystal field parameters. researchgate.net Further studies on Pb₁₋ₓYbₓTe single crystals using EPR have investigated the hyperfine structure of the Yb³⁺ ion. nih.gov In contrast, EPR investigations of Yb³⁺ in CdTe suggest the presence of associates, where the observation of ligand hyperfine structure indicates that the Yb³⁺ ion occupies an interstitial position. aps.org

EPR is also instrumental in distinguishing between different local environments for the rare-earth ion. In studies of erbium-doped ZnTe, a related system, EPR identified distinct centers with trigonal and cubic symmetries, demonstrating the technique's ability to resolve different crystallographic sites. aps.org The explicit g-factors associated with these sites provide a unique signature of the local crystal field. aps.orgscispace.com

Host MaterialYb Site SymmetryKey EPR FindingsReference
PbTeCubicYb³⁺ substitutes for Pb²⁺. Allows determination of crystal field parameters. researchgate.net
CdTeInterstitialObserved in Yb³⁺-(noble metal)¹⁺ associates. Ligand hyperfine structure confirms interstitial site. aps.org
Pb₁₋ₓYbₓTe-Hyperfine structure of Yb³⁺ ion investigated. nih.gov

Solid-State Nuclear Magnetic Resonance (NMR) Investigations

Solid-state NMR spectroscopy is another powerful tool for probing the local structure and chemical environment in solid materials. While EPR focuses on unpaired electrons, NMR probes the nuclear spins of specific isotopes. For this compound systems, NMR can be applied by studying several different nuclei.

The NMR-active isotope ¹⁷¹Yb (spin I=1/2) is a direct probe of the ytterbium environment. chemlin.org ¹⁷¹Yb NMR has been successfully used to study ytterbium compounds, such as YbCl₂ and YbS, and can distinguish between different valence states, as the diamagnetic Yb²⁺ gives a clear signal while the paramagnetic Yb³⁺ can be difficult to detect directly in some cases. aps.orgresearchgate.net While direct ¹⁷¹Yb NMR studies specifically on this compound are not widely reported in the surveyed literature, the methodology has been combined with EPR to provide a comprehensive understanding of the geometry and electronic structure of paramagnetic Yb(III) complexes. rsc.orgnih.gov

Alternatively, NMR of other nuclei within the telluride matrix can provide indirect structural information. For instance, ¹²⁵Te NMR is used to investigate the bonding environment in a wide range of organotellurium compounds and other tellurides. rsc.orgcdnsciencepub.com In the case of lead telluride (PbTe), ²⁰⁷Pb and ¹²⁵Te NMR have been used to analyze spin-lattice relaxation rates and chemical shifts, yielding information about the host lattice that incorporates the ytterbium dopant. rsc.orgrsc.org

X-ray Absorption Spectroscopy for Ytterbium Valence State Determination in Tellurides

X-ray Absorption Spectroscopy (XAS), particularly the X-ray Absorption Near Edge Structure (XANES) region, is a definitive technique for determining the oxidation state of elements in a material. For ytterbium, the L-edge spectra are particularly informative, as the absorption peaks for divalent (Yb²⁺, 4f¹⁴) and trivalent (Yb³⁺, 4f¹³) states are separated by approximately 7-10 eV. researchgate.net

Studies of ytterbium-doped lead telluride (PbTe:Yb) using XANES at the Yb L₃-edge have provided precise information on the local structure and valence state. researchgate.net These measurements determined that ytterbium exists in a mixed-valent state in PbTe, being predominantly divalent (Yb²⁺) with a minor trivalent (Yb³⁺) component. researchgate.net

This technique has been broadly applied to various ytterbium-containing compounds to probe the valence state. For example, in Yb-filled skutterudites, XAS has been used to show that the Yb valence can evolve from an intermediate state towards a nearly divalent state depending on the composition. researchgate.net The ability of XANES to quantify the ratio of Yb²⁺ to Yb³⁺ is critical for understanding the electronic and magnetic properties of this compound, as the valence state dictates the number of 4f electrons and thus the magnetic moment of the ion. researchgate.netethz.ch

Influence of Yb Concentration and Crystal Field on Spectroscopic Signatures

The spectroscopic properties of ytterbium in telluride hosts are strongly dependent on both the concentration of Yb³⁺ ions and the nature of the local crystal field.

Increasing the concentration of Yb³⁺ ions in tellurite glasses has a direct impact on luminescence. While higher concentrations can lead to stronger absorption, they can also induce "concentration quenching," where the emission intensity decreases due to non-radiative energy transfer between closely spaced Yb³⁺ ions. nih.gov Studies have quantified the effect of Yb³⁺ concentration on key laser parameters such as emission cross-section and fluorescence lifetime. jim.org.cn For example, in some tellurite glasses, an optimal concentration is found that balances strong absorption with minimal quenching to achieve the best performance. jim.org.cn

The crystal field, which is the local electrostatic environment surrounding the Yb³⁺ ion, dictates the splitting of its electronic energy levels. This, in turn, governs the precise peak positions and relative intensities of absorption and emission spectra. The crystal field is determined by the choice of host material (e.g., ZnTe vs. PbTe) and the specific lattice site occupied by the ytterbium ion (e.g., substitutional vs. interstitial). researchgate.netaps.org As observed in cathodoluminescence and EPR studies, changes in the local symmetry from cubic to trigonal, or the presence of nearby defects, alter the selection rules for electronic transitions and thus modify the spectroscopic signature. aps.orgjaszowiec.edu.pl Tailoring the crystal field environment is therefore a key strategy for enhancing the luminescent properties of Yb-doped materials. elsevier.es

Magnetic Properties and Phenomena in Ytterbium Telluride

Magnetic Susceptibility and Magnetization Studies of Ytterbium Telluride Compounds

The magnetic properties of ytterbium-containing compounds are closely tied to the 4f electron configuration of the ytterbium ions. nih.gov In its trivalent state (Yb³⁺), with a 4f¹³ configuration, the ion possesses a significant magnetic moment of 4.54 µB. nih.gov Conversely, the divalent state (Yb²⁺), with a completely filled 4f¹⁴ shell, is non-magnetic. researchgate.net

Studies on various intermetallic ytterbium compounds reveal behaviors ranging from simple diamagnetism and Pauli paramagnetism to more complex phenomena like Curie-Weiss paramagnetism, valence fluctuations, Kondo effects, and heavy fermion behavior. nih.gov The magnetic susceptibility of these materials can often be modeled using the Curie-Weiss law, which accounts for the contributions of conduction electrons. nih.gov However, for materials exhibiting mixed-valent behavior, the interconfiguration fluctuation (ICF) model provides a more accurate description. nih.gov

It is important to note that the presence of ytterbium sesquioxide (Yb₂O₃) as an impurity can significantly impact magnetic susceptibility measurements, particularly at low temperatures, due to its paramagnetic nature. nih.gov

Spin Fluctuations and Magnetic Ordering in this compound Systems

The magnetic interactions in ytterbium-based systems can lead to various forms of magnetic ordering and dynamic spin phenomena. In materials with competing interactions, such as those with a triangular lattice structure, geometric frustration can suppress or even prevent long-range magnetic order, potentially leading to a spin-liquid ground state. aps.org Yb delafossites, which feature perfect triangular lattices of Yb³⁺ ions, serve as an ideal platform for studying such frustrated magnetism. aps.org

In some iron-based superconductors, which are strongly correlated systems, the introduction of a magnetically active layer can induce novel electronic phases. arxiv.org The interplay between different types of magnetic fluctuations, such as the stripe antiferromagnetic (AFM) fluctuations of iron and the Neel-type AFM fluctuations of another element, can be frustrated by interfacial coupling, leading to unique ordered states. arxiv.org

The study of spin fluctuations is crucial for understanding the mechanisms behind phenomena like superconductivity. aps.org In some uranium-based heavy-fermion superconductors, for instance, spin-triplet electron pairing is believed to be driven by ferromagnetic spin fluctuations. aps.org Neutron scattering experiments are a powerful tool for probing these spin dynamics, revealing details about the nature and wave vector of the magnetic fluctuations. aps.org The analysis of spin-lattice relaxation rates from Nuclear Magnetic Resonance (NMR) measurements can also provide insights into the critical slowing down of spin fluctuations as a material approaches a magnetic ordering transition. arxiv.org

The concept of spin entropy, carried by thermal spin fluctuations, has been proposed as a significant contributor to the Seebeck effect in magnetic materials, particularly in the paramagnetic state above the magnetic transition temperature. cas.cn

Role of Ytterbium Valence State in Magnetic Behavior of Tellurides

The valence state of ytterbium is a critical determinant of the magnetic properties of its telluride compounds. Ytterbium can exist in a divalent (Yb²⁺, 4f¹⁴), trivalent (Yb³⁺, 4f¹³), or an intermediate valence state. nih.govamericanelements.com The Yb³⁺ state is magnetic, while the Yb²⁺ state is non-magnetic. researchgate.net This variability allows for the tuning of magnetic properties through changes in chemical composition, pressure, or temperature. nih.gov

In lead telluride (PbTe) doped with ytterbium, the Yb ions can exist in both Yb²⁺ and Yb³⁺ states. researchgate.netmsu.ru This mixed-valence nature leads to the formation of deep impurity levels within the material's electronic structure. researchgate.net The presence of magnetic Yb³⁺ ions gives rise to paramagnetic behavior at low temperatures. msu.ru The concentration of these magnetic ions is often significantly lower than the total ytterbium content, indicating that the majority of Yb ions are in the non-magnetic Yb²⁺ state. researchgate.netmsu.ru

The valence of ytterbium can be influenced by the presence of other elements in the compound. For example, in the skutterudite (B1172440) compounds YbyCo₄Sb₁₂₋ₓSnₓ, the ytterbium valence evolves from an intermediate state towards a nearly divalent state as the tin content increases. researchgate.net This change is correlated with an increase in the unit cell volume. researchgate.net

The ability of ytterbium to adopt different valence states makes it a versatile element in the design of materials with specific magnetic and electronic properties. This is particularly relevant in the field of diluted magnetic semiconductors, where the interaction between charge carriers and localized magnetic moments can lead to novel magnetoelectronic effects. msu.ru

Thermoelectric Performance of Ytterbium Telluride

Optimization of Thermoelectric Figure of Merit (ZT) in Ytterbium Telluride Compounds

The optimization of the thermoelectric figure of merit (ZT) in materials containing this compound is a key area of research aimed at enhancing their efficiency for waste heat recovery and cooling applications. A high ZT value is the primary indicator of a material's thermoelectric performance.

Strategies to improve the ZT value are largely centered on defect engineering. nih.gov One approach involves band engineering through the addition of atomic or second-phase doping to optimize carrier concentration and increase carrier mobility, thereby boosting the power factor. nih.gov For instance, in Yb-filled skutterudites, an ultra-high filling fraction of ytterbium, achieved through melt-spinning methods, led to a high ZT value of approximately 1.3 at 823 K for the composition Yb0.4Co4Sb12. ereztech.com This enhancement was attributed to the strong rattling effect of the Yb filler atoms, which significantly scattered phonons. ereztech.com

In another example, trace doping of ytterbium in a p-type Pb0.95Na0.04Te matrix resulted in a peak ZT of approximately 2.4 at 823 K and an average ZT of about 1.4 from 303 to 823 K in the compound Pb0.94Na0.04Yb0.01Te. wikipedia.org This significant improvement was due to the regulation of charge carriers and enhanced phonon scattering. wikipedia.org Similarly, alloying PbTe with YbTe has been shown to enhance the thermoelectric figure of merit, zT, to nearly 1.8. fishersci.ie

Furthermore, the substitution of Yb²⁺ for La³⁺ in lanthanum telluride has been utilized to fine-tune the carrier density, leading to an improved thermoelectric efficiency with a ZT reaching 1.2 at 1273 K. wikipedia.org In double-filled skutterudites, the combination of indium and ytterbium filling in In₀.₁Yb₀.₁Co₄Sb₁₂ resulted in a ZT value of 0.97 at 750 K by effectively reducing thermal conductivity without degrading the power factor. fishersci.ca

Table 1: Peak ZT Values in Ytterbium-Containing Thermoelectric Materials


CompoundPeak ZTTemperature (K)Reference
Pb0.94Na0.04Yb0.01Te~2.4823 wikipedia.org
Yb0.01Pb0.99Te:Na~1.8Not Specified ereztech.com
Yb0.4Co4Sb12~1.3823 americanelements.com
La3-xYbxTe41.21273 wikipedia.org
In0.1Yb0.1Co4Sb120.97750 fishersci.no
Yb0.4Co3.96Ti0.04Sb12~0.85623 fishersci.fi

Strategies for Enhancing Power Factor in this compound Thermoelectrics

The power factor (PF = S²σ) is a critical component of the thermoelectric figure of merit, and enhancing it is a primary strategy for improving material performance. fishersci.ie This typically involves optimizing the electrical conductivity (σ) and the Seebeck coefficient (S). fishersci.ie However, these two properties are often inversely related, making simultaneous enhancement a challenge. fishersci.ie

Key strategies for improving the power factor include band engineering, optimizing carrier concentration, and resonant doping. fishersci.ie Band engineering, particularly achieving band convergence where multiple electronic bands contribute to transport, can significantly increase electrical conductivity while maintaining or even enhancing the Seebeck coefficient. fishersci.fiwikipedia.org Alloying p-type PbTe with YbTe has been shown to be effective in reducing the energy offset between different valence bands, facilitating band degeneracy and allowing charge carriers to be transported through multiple valleys. americanelements.com

Doping is a common method to influence the power factor by adjusting carrier density, mobility, and effective mass. fishersci.fi For example, trace doping of ytterbium in a Pb₀.₉₅Na₀.₀₄Te matrix led to a high power factor of approximately 27 μW cm⁻¹ K⁻² at 823 K. wikipedia.org This was achieved by optimizing the carrier concentration through a competition mechanism between the dopant cations and cation vacancies. wikipedia.org In another study, the addition of Yb and Ti doping in Yb₀.₄Co₃.₉₆Ti₀.₀₄Sb₁₂ skutterudites boosted the power factor to as high as ~4.3 mW/(m·K²) at 675 K by simultaneously increasing the electrical conductivity. americanelements.com

The introduction of resonant levels near the Fermi level through specific doping can also enhance the Seebeck coefficient. ereztech.com While not always directly involving this compound, the principles are applicable. For instance, thallium doping in PbTe created resonant states that significantly increased the Seebeck coefficient. ereztech.com Research on Pb₁-ₓYbₓTe thin films showed that samples with optimal Yb-doping (x=0.075) achieved a very high power factor of 28459.78 μW/mK² at 523 K. fishersci.no

Phonon Scattering Mechanisms and Thermal Conductivity Reduction in this compound Systems

A low thermal conductivity (κ) is essential for a high ZT value. The total thermal conductivity is a sum of electronic (κₑ) and lattice (κₗ) contributions. While κₑ is related to electrical conductivity via the Wiedemann-Franz law, κₗ can be independently minimized by enhancing phonon scattering. fishersci.ie

Various scattering mechanisms are employed to reduce κₗ in this compound and related systems. These mechanisms target phonons of different frequencies. ereztech.com Point defect scattering, caused by alloying or doping, is effective at scattering high-frequency phonons. ereztech.comamericanelements.com The introduction of Yb into the PbTe lattice, for example, creates point defects that scatter phonons. wikipedia.org

Dislocation scattering targets mid-frequency phonons. ereztech.com High densities of dislocations, often introduced through processes like ball milling and hot pressing or by specific doping strategies, can significantly reduce lattice thermal conductivity. wikipedia.org For instance, an increase in Na doping in the NaᵧEu₀.₀₃Pb₀.₉₇-ᵧTe system led to a change in primary microscopic defects from point defects to dislocations, which reduced the lattice thermal conductivity to below 0.4 W m⁻¹ K⁻¹. ereztech.com

For low-frequency phonons, grain boundary and interface scattering are effective. ereztech.comereztech.com Nanostructuring, which introduces a high density of grain boundaries, is a well-established method for reducing κₗ. fishersci.ie In Yb-containing skutterudites, the "rattling" effect of the filler Yb atoms provides a crucial mechanism for scattering phonons. ereztech.com In Yb-filled CoSb₃, studies have shown that strong cubic and quartic phonon anharmonicity, where four-phonon scattering processes dominate at high temperatures, leads to a low lattice thermal conductivity. ereztech.com This anharmonicity is linked to the hybridization between the Yb filler atoms and the host lattice. ereztech.com

Furthermore, the introduction of internal strain fields through lattice defects can lead to lattice softening, which reduces the speed of sound and, consequently, the thermal conductivity across all temperatures. americanelements.com First-principles calculations have shown that Yb doping in PbTe induces local lattice distortions, which can contribute to phonon scattering and a reduction in κₗ. wikipedia.org This synergistic approach of combining multiple scattering mechanisms across different length scales is key to achieving ultra-low thermal conductivity. ereztech.com For example, in Pb₀.₉₄Na₀.₀₄Yb₀.₀₁Te, the combination of optimized carrier concentration and enhanced phonon scattering resulted in a low lattice thermal conductivity of ~0.42 W m⁻¹ K⁻¹ at 823 K. wikipedia.org

Doping Effects on Thermoelectric Properties of this compound and Analogues

Doping is a fundamental strategy to manipulate the thermoelectric properties of materials by altering their electronic and thermal transport characteristics. fishersci.fi In this compound and its analogues, doping serves multiple purposes: optimizing carrier concentration, modifying the band structure to enhance the power factor, and introducing defects to reduce lattice thermal conductivity. wikipedia.orgfishersci.fi

In lanthanum telluride, substituting trivalent La³⁺ with divalent Yb²⁺ provides a fine level of control over the carrier concentration, allowing for the precise optimization of electrical transport properties and a resulting ZT of 1.2 at 1273 K. wikipedia.org

In skutterudite (B1172440) systems, Yb acts as a filler atom. In Yb-filled CoSb₃, the Yb atoms "rattle" within the cages of the crystal structure, effectively scattering heat-carrying phonons and reducing thermal conductivity. ereztech.comamericanelements.com Further doping on the framework can optimize the carrier concentration. For instance, co-doping Yb-filled skutterudites with Ti at the Co site (Yb₀.₄Co₃.₉₆Ti₀.₀₄Sb₁₂) simultaneously increased electrical conductivity and reduced thermal conductivity, leading to a peak ZT of ~0.85 at 623 K. americanelements.com

Table 2: Effects of Ytterbium Doping on Thermoelectric Properties of Various Materials


Host MaterialDopant/AlloyKey EffectResulting PerformanceReference
PbTe (p-type)YbTe (alloying)Band convergence, phonon scatteringPeak ZT ~2.4 in Pb0.94Na0.04Yb0.01Te[5, 12]
La3Te4Yb (substitution for La)Carrier concentration optimizationZT of 1.2 at 1273 K wikipedia.org
Co4Sb12 (Skutterudite)Yb (filler) + Ti (dopant)Phonon rattling, carrier optimizationZT ~0.85 at 623 K fishersci.fi
Ag0.84Sb1.15Te2.16Yb (dopant)Increased electrical conductivityNo ZT improvement due to higher thermal conductivity americanelements.com

Advanced Research Directions and Emerging Paradigms for Ytterbium Telluride

Integration of Ytterbium Telluride in Micro-Thermoelectric Generators

Micro-thermoelectric generators (μTEGs) are devices that convert waste heat into useful electrical power, a technology of growing importance for powering small electronic devices, wireless sensors, and wearable technology. wikipedia.org While materials like bismuth telluride (Bi2Te3) are commonly used, research into new compositions, including those containing ytterbium, aims to enhance performance. azoquantum.comprinceton.edu

One area of investigation involves doping lead telluride (PbTe), another established thermoelectric material, with ytterbium. In a notable study, thin films of p-type and n-type lead-ytterbium-telluride (Pb1-xYbxTe) were fabricated and assembled into μTEG devices. These generators, consisting of 10- and 20-pair p-n thermocouples, were tested for their power generation capabilities. The 20-pair device, for instance, generated a maximum open-circuit voltage of 742.7 mV and a maximum output power of 0.657 μW at a temperature difference of 162 K. This demonstrates the potential of incorporating ytterbium into telluride-based systems to create effective thermoelectric generators.

However, studies on the pure YbTe-YbSb system have indicated that YbTe-rich compositions can exhibit very high electrical resistivity, which poses a challenge for achieving a high thermoelectric figure of merit (zT). This suggests that YbTe may be more valuable as a component in composite or alloyed thermoelectric materials rather than as a standalone element.

Thermoelectric Performance of a 20-Pair Pb₀.₉₂₅Yb₀.₀₇₅Te:Te μTEG

ParameterValueConditions
Number of Thermocouples20 pairs (p-Pb₀.₉₂₅Yb₀.₀₇₅Te:Te / n-Pb₀.₉₂₅Yb₀.₀₇₅Te)-
Maximum Open-Circuit Voltage (Voc)742.7 mVΔT = 162 K
Maximum Output Power (Pmax)0.657 µWΔT = 162 K

Photovoltaic and Optoelectronic Device Integration with this compound

The unique electronic and optical properties of telluride compounds make them suitable for a range of optoelectronic devices, including solar cells and sensors. americanelements.comguidechem.com this compound is being explored in this domain, often as part of heterojunctions or as a dopant to modify the properties of other semiconductor materials.

For example, research on heterojunction devices made of stacked layers of Yb/InSe/Sb2Te3/Au has shown potential for multifunctional optoelectronic applications. wikipedia.org These devices exhibit stable current rectification and tunable capacitance, making them suitable for use as diodes and MOS capacitors. wikipedia.org The inclusion of the Yb/InSe interface was found to enhance light absorbability, a crucial factor for photovoltaic performance. wikipedia.org While not a pure YbTe device, this work highlights how ytterbium can be integrated with telluride compounds (like antimony telluride) to create functional electronic components. wikipedia.org

Furthermore, the broader family of ytterbium compounds, such as ytterbium oxide, is used in photovoltaics as antireflection coatings and light-trapping layers to boost solar cell efficiency. fishersci.no This suggests a potential role for YbTe thin films in similar applications, leveraging its refractive index and semiconducting properties. The general study of tellurides like Cadmium Telluride (CdTe) in thin-film solar cells also provides a blueprint for how YbTe could be developed for photovoltaic applications. cenmed.com

High-Power Laser and Spectral Conversion Applications Utilizing this compound

Ytterbium-doped materials are central to the development of high-power fiber lasers. mdpi.com A key innovation in this area is the use of telluride-based materials as saturable absorbers to enable the generation of ultrashort, high-energy laser pulses. mdpi.comukm.my Specifically, bismuth telluride (Bi2Te3), a topological insulator, has been successfully used as a saturable absorber in ytterbium-doped fiber lasers (YDFLs). mdpi.comukm.my This combination allows for mode-locked operation, producing stable, high-repetition-rate pulses in the 1-micron wavelength region. mdpi.comukm.my

In one such configuration, a YDFL using a Bi2Te3 nanosheet as a saturable absorber achieved a pulse energy of 2.13 nJ and an output power of 20.3 mW, demonstrating the effective synergy between ytterbium as a gain medium and tellurides for nonlinear optical control. mdpi.com

Beyond lasers, ytterbium-doped tellurite (B1196480) glasses are being intensely studied for spectral conversion applications. unesp.brspiedigitallibrary.org Ytterbium ions can efficiently absorb light at one wavelength and re-emit it at another, a process critical for improving the efficiency of silicon solar cells. sciengineeredmaterials.com Research has focused on co-doping tellurite glasses with ytterbium (Yb3+) and other rare-earth ions like holmium (Ho3+). capes.gov.braip.orgspiedigitallibrary.org This allows for efficient upconversion, where lower-energy infrared light (e.g., from a 980 nm laser) is converted into higher-energy visible light. capes.gov.braip.org These tellurite glass systems are promising for developing new solid-state lasers and optical sensors. researchgate.net

Performance of YDFL with Bi₂Te₃ Saturable Absorber

ParameterValueReference
Repetition Frequency9.5 MHz mdpi.com
Pulse Width600 ps mdpi.com
Maximum Output Power20.3 mW mdpi.com
Maximum Pulse Energy2.13 nJ mdpi.com
Signal-to-Noise Ratio (SNR)44 dB mdpi.com

Exploration of this compound in Quantum Materials Research

The field of quantum materials explores substances with properties rooted in quantum mechanical effects, such as topological insulators and materials for quantum computing. Tellurides, particularly bismuth telluride (Bi2Te3), are celebrated as topological insulators—materials that are insulators in their interior but conduct electricity on their surface. mdpi.com These surface states have unique properties that are of great interest for spintronics and fault-tolerant quantum computers. mdpi.com

While direct research on this compound as a topological insulator is still emerging, its components suggest significant potential. Ytterbium itself is a leading candidate for quantum computing. azoquantum.com The 171Yb+ ion, with its nuclear spin of 1/2 and unique electronic structure, is used to create stable and high-fidelity quantum bits (qubits). azoquantum.comiastate.edu Researchers are developing quantum computing platforms based on trapping and manipulating individual ytterbium atoms or ions. princeton.eduuni-hamburg.dethequantuminsider.com

Given that tellurides can host topological states and ytterbium is a prime element for qubits, YbTe presents an intriguing platform for exploring the intersection of these phenomena. Future research may investigate whether YbTe can be synthesized to exhibit topological properties or if its magnetic or electronic states can be controlled at the quantum level for applications in quantum information science. The study of related materials like Molybdenum Telluride (MoTe2) for spintronics and quantum computing further supports the exploration of the broader telluride family in this domain. wikiwand.com

Future Perspectives in this compound Materials Engineering

The future of this compound research lies in advanced materials engineering, aimed at precisely controlling its properties for specific applications. A key direction is the move "Beyond Bismuth Telluride" to discover and optimize new thermoelectric materials, with YbTe and its alloys being promising candidates. americanelements.com

Key future perspectives include:

Nanostructuring: Creating YbTe in the form of nanowires, thin films, or nanocomposites is a primary strategy. Nanostructuring can significantly alter phonon scattering and electronic transport, which is critical for enhancing the thermoelectric figure of merit (zT).

Advanced Synthesis: Developing novel, scalable synthesis routes is crucial. Techniques like laser additive manufacturing, which is being explored for bismuth telluride, could enable the fabrication of complex YbTe device geometries. The availability of YbTe sputtering targets also points toward continued development in thin-film deposition for electronic and optical applications.

Doping and Alloying: Future work will likely involve precisely doping YbTe with other elements or alloying it with other tellurides (e.g., PbTe, Sb2Te3) to optimize its carrier concentration and thermal conductivity. This approach has proven successful in improving the ZT of other thermoelectric materials.

Computational Materials Science: First-principles calculations and materials modeling will play a vital role in predicting the properties of new YbTe-based compounds and guiding experimental efforts, accelerating the discovery of materials with enhanced performance for thermoelectric, optoelectronic, and quantum applications.

As researchers continue to engineer materials at the atomic level, this compound is poised to transition from a subject of fundamental research to a key component in next-generation technologies.

Q & A

Q. How do interfacial defects in YbTe heterostructures impact charge transport, and how are they mitigated?

  • Methodology : Grow epitaxial YbTe films on lattice-matched substrates (e.g., BaF₂) via molecular beam epitaxy (MBE). Use cross-sectional TEM and electron energy loss spectroscopy (EELS) to characterize interfacial defects. Passivation layers (e.g., Al₂O₃) can reduce surface recombination .

Methodological Notes

  • Reproducibility : Detailed synthesis protocols (atmosphere, heating rates) and raw characterization data (XRD peaks, resistivity curves) must be included in supplementary materials to enable replication .
  • Data Contradictions : Address inconsistencies by reporting measurement uncertainties (e.g., ±5% for thermal conductivity) and contextualizing results within synthesis conditions (e.g., annealing time) .
  • Interdisciplinary Approaches : Combine solid-state chemistry, computational modeling, and advanced spectroscopy to resolve complex property-structure relationships .

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